molecular formula C20H17FN2O3 B1207858 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 123942-04-1

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1207858
Key on ui cas rn: 123942-04-1
M. Wt: 352.4 g/mol
InChI Key: FNKLCGHPPNAPBJ-UHFFFAOYSA-N
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Patent
US05075319

Procedure details

A suspension of 12.4 g ethyl 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate in 320 ml water containing 3.5 g sodium hydroxide was heated at reflux for 2.5 hours. The reaction mixture was then decolorized with charcoal, filtered and brought to pH 5-5.5 with acetic acid. The solid that precipitated was collected, dried in vacuo and recrystallized from dimethylformamide to give 8.4 g 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, m.p. 300°-302° C. (decompn.).
Name
ethyl 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:22])=[C:11]([C:14]4[CH:19]=[C:18]([CH3:20])[N:17]=[C:16]([CH3:21])[CH:15]=4)[CH:12]=3)[C:7](=[O:23])[C:6]([C:24]([O:26]CC)=[O:25])=[CH:5]2)[CH2:3][CH2:2]1.C>O>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:22])=[C:11]([C:14]4[CH:15]=[C:16]([CH3:21])[N:17]=[C:18]([CH3:20])[CH:19]=4)[CH:12]=3)[C:7](=[O:23])[C:6]([C:24]([OH:26])=[O:25])=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
ethyl 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
12.4 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)C1=CC(=NC(=C1)C)C)F)=O)C(=O)OCC
Name
Quantity
320 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)C1=CC(=NC(=C1)C)C)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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